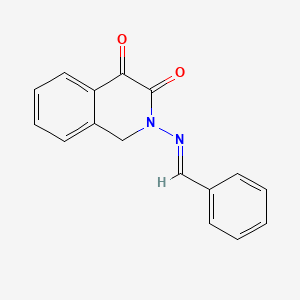

(E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione

Descripción

(E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Propiedades

IUPAC Name |

2-[(E)-benzylideneamino]-1H-isoquinoline-3,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15-14-9-5-4-8-13(14)11-18(16(15)20)17-10-12-6-2-1-3-7-12/h1-10H,11H2/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONSNDPKNPLSHD-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C(=O)N1N=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC=CC=C2C(=O)C(=O)N1/N=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in the presence of a catalyst under controlled temperature conditions. For instance, the reaction between benzaldehyde and 1,2-dihydroisoquinoline-3,4-dione in the presence of an acid catalyst can yield the desired Schiff base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione .

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original Schiff base, such as amines, oxides, and substituted benzylidene compounds .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione is used as a ligand in coordination chemistry. It forms complexes with metal ions, which are studied for their catalytic and electronic properties .

Biology

In biological research, this compound is investigated for its potential as an antioxidant and antimicrobial agent. Its ability to scavenge free radicals and inhibit microbial growth makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione is explored for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising compound for cancer therapy .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique structural properties contribute to the development of materials with enhanced mechanical and thermal stability .

Mecanismo De Acción

The mechanism of action of (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione involves its interaction with cellular components. The compound can form strong hydrogen bonds with various cellular targets, disrupting vital cellular processes. For instance, it can bind to DNA and proteins, interfering with their normal functions and leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other Schiff bases such as (E)-2-(Benzylideneamino)benzamide and (E)-2-(Benzylideneamino)benzenethiol .

Uniqueness

What sets (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione apart is its unique structural framework, which allows for versatile chemical modifications. This versatility makes it a valuable compound for various applications in research and industry .

Actividad Biológica

(E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione, also known as compound 1432075-70-1, has garnered attention in recent years for its potential biological activities, particularly as a tyrosinase inhibitor. This compound belongs to a class of benzylidene derivatives that are being explored for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in inhibiting tyrosinase, and potential therapeutic applications.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in the biosynthesis of melanin, and its inhibition is of significant interest in treating hyperpigmentation disorders. Recent studies have demonstrated that (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione exhibits potent inhibitory effects on tyrosinase activity.

The mechanism by which this compound inhibits tyrosinase has been elucidated through various studies. The compound appears to act as a competitive inhibitor, binding to the active site of the enzyme. A study reported that the compound had an IC50 value significantly lower than that of kojic acid, a commonly used tyrosinase inhibitor. Specifically, it was found that:

- IC50 for (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione :

- IC50 for Kojic Acid :

This indicates that (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione is approximately 100 times more effective than kojic acid in inhibiting mushroom tyrosinase activity .

Structure-Activity Relationship (SAR)

The structure of (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione plays a crucial role in its biological activity. Variations in substituents on the phenyl ring have been shown to significantly affect its inhibitory potency. For example:

| Compound | R1 | R2 | R3 | R4 | Tyrosinase Inhibition (%) | IC50 (μM) |

|---|---|---|---|---|---|---|

| 1a | H | H | OH | H | 40.89 ± 0.68 | 36.14 ± 3.90 |

| 1b | OH | H | OH | H | 96.69 ± 0.01 | 0.88 ± 0.91 |

| 1c | H | OH | OH | H | 18.96 ± 0.44 | >100 |

| 1d | H | OMe | OH | H | 7.83 ± 2.29 | >100 |

From this table, it is evident that the presence of hydroxyl groups at specific positions enhances the inhibitory activity against tyrosinase .

In Vivo Studies

In vivo studies using B16F10 murine melanoma cells demonstrated that (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione significantly reduced intracellular and extracellular melanin production in a dose-dependent manner. The results indicated that the anti-melanogenic effects were closely linked to the inhibition of tyrosinase activity within these cells .

Comparative Studies

Comparative studies with other known inhibitors revealed that (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione not only inhibited tyrosinase more effectively than kojic acid but also showed a favorable safety profile in preliminary toxicity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.